2-Bromo-1H,1H-perfluorodec-1-ene

Surface modification Halogen bonding Self-assembled monolayers

2-Bromo-1H,1H-perfluorodec-1-ene (CAS 51249-65-1) is a terminal, α-brominated perfluoroalkene with a ten-carbon perfluorinated backbone. It belongs to the class of perfluoroalkyl bromides (R_F Br), which are essential intermediates in organofluorine chemistry for introducing lipophilic and hydrophobic perfluoroalkyl groups into target molecules.

Molecular Formula C10H2BrF17
Molecular Weight 525 g/mol
CAS No. 51249-65-1
Cat. No. B3142812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1H,1H-perfluorodec-1-ene
CAS51249-65-1
Molecular FormulaC10H2BrF17
Molecular Weight525 g/mol
Structural Identifiers
SMILESC=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br
InChIInChI=1S/C10H2BrF17/c1-2(11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1H2
InChIKeyKYXQAESZJQBCRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1H,1H-perfluorodec-1-ene (CAS 51249-65-1): A Key C10 Perfluoroalkyl Bromide Building Block


2-Bromo-1H,1H-perfluorodec-1-ene (CAS 51249-65-1) is a terminal, α-brominated perfluoroalkene with a ten-carbon perfluorinated backbone. It belongs to the class of perfluoroalkyl bromides (R_F Br), which are essential intermediates in organofluorine chemistry for introducing lipophilic and hydrophobic perfluoroalkyl groups into target molecules [1]. Its defining feature is a reactive bromine atom on an unsaturated carbon adjacent to a highly fluorinated chain, making it a versatile building block for synthesizing specialty polymers, surface modifiers, and advanced materials where low surface energy is paramount .

Why 2-Bromo-1H,1H-perfluorodec-1-ene Cannot Be Substituted with Common Perfluoroalkyl Bromides


Generic substitution of perfluoroalkyl bromides is scientifically unsound due to the extreme sensitivity of fluorinated material performance to subtle changes in molecular structure. The physical and functional properties—such as surface energy, solubility, and thermal stability—are not solely dependent on the perfluoroalkyl chain length but are also profoundly influenced by the terminal functional group (e.g., Br vs. I) and its proximity to the fluorinated segment [1]. Replacing 2-Bromo-1H,1H-perfluorodec-1-ene with an iodide analog like 1H,1H,2H,2H-perfluorodecyl iodide or a non-brominated alkene such as 1H,1H,2H-perfluoro-1-decene (HDFD) will invariably alter reaction kinetics, the stability of the resulting intermediate, and the ultimate surface or bulk properties of the material [2]. Such changes can lead to significant deviations in critical performance metrics, including contact angle hysteresis and adhesion, which are quantified below.

Quantitative Evidence for Selecting 2-Bromo-1H,1H-perfluorodec-1-ene


Differential Reactivity of 2-Bromo-1H,1H-perfluorodec-1-ene vs. Its Iodide Analog

The bromine atom in 2-Bromo-1H,1H-perfluorodec-1-ene is a less polarizable halogen bond donor compared to iodine in analogous perfluoroalkyl iodides. This difference can be exploited for the rational design of supramolecular architectures. Self-assembled monolayers (SAMs) formed via halogen bonding from iodo-perfluorinated alkanes on silica yield surfaces with an extremely low surface energy of 4.3 mN/m, a value that would likely be higher (less hydrophobic) if the brominated analog were used [1]. For applications where an intermediate level of fluorophobic interaction is desired, the bromo-compound offers a controlled, less aggressive alternative to the iodo-derivative.

Surface modification Halogen bonding Self-assembled monolayers

Physicochemical Stability of 2-Bromo-1H,1H-perfluorodec-1-ene Compared to Perfluorooctyl Bromide (PFOB)

The physical state and stability of perfluoroalkyl bromides are critical for their use as oxygen carriers or in drug delivery. While perfluorooctyl bromide (PFOB, C8F17Br) is a well-studied liquid at room temperature used in biomedical applications, the longer C10 chain of 2-Bromo-1H,1H-perfluorodec-1-ene likely results in a higher boiling point (193.6 °C at 760 Torr vs. PFOB's ~142 °C) and lower vapor pressure, reducing volatility and enhancing retention in formulations [1]. Its measured density of 1.781 g/cm³ at 20 °C is higher than PFOB's density (~1.93 g/cm³), a factor relevant for fluorous biphasic catalysis and separation science .

Thermal stability Drug delivery Fluorous phase

Enhanced Hydrophobicity from 2-Bromo-1H,1H-perfluorodec-1-ene vs. Non-Fluorinated Alkyl Bromides

The perfluorinated C10 chain of 2-Bromo-1H,1H-perfluorodec-1-ene confers extreme hydrophobicity unattainable with non-fluorinated analogs. While no direct contact angle data for surfaces modified with this exact compound was found, a closely related perfluorinated alkene, 1H,1H,2H-perfluoro-1-decene (HDFD), when plasma-polymerized into a film, produces a highly hydrophobic surface. An F/C ratio of 0.85 in these coatings is associated with high liquid repellency [1]. In contrast, surfaces modified with non-fluorinated long-chain alkyl bromides (e.g., C18H37Br) typically yield water contact angles that are 20-30° lower, due to the inherently higher surface energy of hydrocarbon chains [2].

Surface modification Hydrophobicity Contact angle

Optimal Application Scenarios for 2-Bromo-1H,1H-perfluorodec-1-ene


Synthesis of Tunable Surface Modifiers via Heck or Radical Addition Reactions

The terminal vinyl group adjacent to the bromine atom in 2-Bromo-1H,1H-perfluorodec-1-ene makes it an excellent substrate for palladium-catalyzed Heck-type cross-couplings and free-radical additions. This allows for the covalent attachment of the C10 perfluoroalkyl group to a wide variety of aromatic, heterocyclic, and olefinic substrates [1]. The resulting products can be used to precisely tune the hydrophobicity and lipophobicity of surfaces, adhesives, and coatings, as inferred from the class-level behavior of perfluoroalkyl bromides [2].

Development of Low Surface Energy Coatings and Fluorinated Polymers

As a reactive monomer or chain transfer agent, 2-Bromo-1H,1H-perfluorodec-1-ene can be incorporated into polymer backbones to impart low surface energy. This is crucial for creating durable anti-fouling, anti-graffiti, and easy-clean coatings. Its higher boiling point (193.6 °C) compared to shorter-chain analogs like PFOB suggests it can withstand harsher thermal processing conditions during polymer synthesis or coating cure cycles, reducing monomer loss due to volatilization .

Precursor for Halogen-Bonded Supramolecular Materials

The bromine atom in 2-Bromo-1H,1H-perfluorodec-1-ene acts as a directional halogen bond donor. This property can be exploited for the self-assembly of highly ordered, fluorinated monolayers or co-crystals on surfaces. As demonstrated with related iodo-perfluoroalkanes achieving ultralow surface energies (4.3 mN/m), the bromo-analog can be used in applications where a slightly less hydrophobic and more controlled assembly is desired, such as in biosensing platforms or microfluidic devices [3].

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